(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide” is a compound that has been studied for its potential anticancer and antimicrobial properties . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
This compound is one of the new derivatives based on sulfamethoxazole that were designed and synthesized in a study . The yield of the synthesis was 56%, and the product was a light yellow solid with a melting point of 185–186°C .Molecular Structure Analysis
The molecular formula of this compound is C15H13N3O4S2, and its molecular weight is 363.41. The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1 H as well as 13 C NMR spectroscopy .Physical and Chemical Properties Analysis
This compound is a light yellow solid with a melting point of 185–186°C . Its molecular formula is C15H13N3O4S2, and its molecular weight is 363.41.Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Properties
- Novel thioxothiazolidin-4-one derivatives, which share structural similarities with the compound , have shown significant anticancer and antiangiogenic effects in a mouse model. These derivatives significantly reduced tumor volume, cell number, and increased life span in Ehrlich Ascites Tumor-bearing mice while suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
- Another study synthesized thiazolidinone derivatives with furan moieties, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines. This research emphasizes the role of electron-donating groups on the thiazolidinone moiety in enhancing anticancer properties (Chandrappa et al., 2009).
Antimicrobial Activities
- The antimicrobial screening of certain derivatives related to this compound showed activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Patel & Shaikh, 2010).
Anti-inflammatory and Psychotropic Activities
- Research into N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This indicates the compound's potential in developing treatments for inflammation and certain psychological disorders (Zablotskaya et al., 2013).
Synthesis and Physicochemical Characterization
- Synthesis techniques and physicochemical characterization of thiazolidinone derivatives, including those with furan and isoxazole moieties, provide foundational knowledge for the development of new therapeutic agents. These studies explore the structural basis for the biological activity and offer insight into the synthesis of potentially active compounds in medicinal chemistry (Crimmins et al., 2012).
Safety and Hazards
The specific safety and hazards related to this compound are not mentioned in the available sources. It is not intended for human or veterinary use, but for research purposes only.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-9-7-12(17-22-9)16-13(19)4-5-18-14(20)11(24-15(18)23)8-10-3-2-6-21-10/h2-3,6-8H,4-5H2,1H3,(H,16,17,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOTSHDSWJRAH-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.